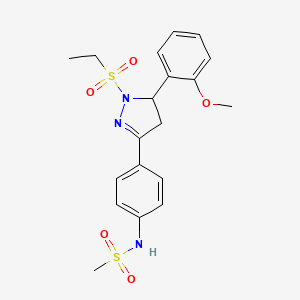

N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

CAS No.: 852140-88-6

Cat. No.: VC7215528

Molecular Formula: C19H23N3O5S2

Molecular Weight: 437.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852140-88-6 |

|---|---|

| Molecular Formula | C19H23N3O5S2 |

| Molecular Weight | 437.53 |

| IUPAC Name | N-[4-[2-ethylsulfonyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

| Standard InChI | InChI=1S/C19H23N3O5S2/c1-4-29(25,26)22-18(16-7-5-6-8-19(16)27-2)13-17(20-22)14-9-11-15(12-10-14)21-28(3,23)24/h5-12,18,21H,4,13H2,1-3H3 |

| Standard InChI Key | GZRCGWZFIOQZFA-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3OC |

Introduction

Synthesis Pathways

The synthesis of this compound likely involves the following steps:

-

Formation of the pyrazole core: Starting with a hydrazine derivative reacting with a diketone or equivalent precursor.

-

Introduction of the methoxyphenyl group: Achieved via electrophilic substitution or coupling reactions.

-

Sulfonation reactions: Addition of ethylsulfonyl and methanesulfonamide groups through sulfonation reagents like sulfonyl chlorides under basic conditions.

Further details on synthesis would require experimental data or patents describing optimized reaction conditions.

Biological Activity and Applications

Although specific studies on this compound are not readily available, its structural features suggest potential applications in medicinal chemistry:

Pharmacological Potential

-

Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities.

-

The presence of sulfonamide groups often enhances enzyme inhibition properties, making it a candidate for targeting specific proteins or enzymes in diseases.

Drug Design Applications

The combination of aromatic rings, sulfonamides, and pyrazoles makes this compound a promising scaffold for:

-

Kinase inhibitors

-

Anticancer agents

-

Anti-inflammatory drugs

Research Findings

While no direct studies on this exact compound were found, related compounds with similar structures exhibit:

-

Enzyme inhibition: Sulfonamides are known to inhibit carbonic anhydrase enzymes.

-

Cytotoxicity against cancer cells: Pyrazole derivatives often show selective cytotoxicity toward tumor cells.

Further experimental validation is necessary to confirm these activities for this specific molecule.

Challenges

-

Limited solubility in non-polar solvents may restrict formulation options.

-

Potential metabolic instability due to the methoxy group.

Research Needs

-

Experimental determination of pharmacokinetics (absorption, distribution, metabolism, excretion).

-

Biological assays to evaluate efficacy against specific targets (e.g., cancer cell lines or inflammatory pathways).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume